molecular formula C31H16N4O8 B11710994 2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11710994
M. Wt: 572.5 g/mol
InChI Key: HTEHEIRADRAUND-UHFFFAOYSA-N
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Description

This compound is a bis-isoindole derivative featuring a central benzimidazole core and two carboxylic acid substituents. Its structure integrates two isoindole-1,3-dione moieties (at positions 2 and 5) linked via a phenyl-benzimidazole scaffold, creating a planar, aromatic-rich framework. Such methods align with the synthesis of structurally related bioactive molecules, such as indoleamine 2,3-dioxygenase (IDO1) inhibitors .

Properties

Molecular Formula

C31H16N4O8

Molecular Weight

572.5 g/mol

IUPAC Name

2-[4-[5-(5-carboxy-1,3-dioxoisoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C31H16N4O8/c36-26-19-8-3-15(30(40)41)11-21(19)28(38)34(26)17-5-1-14(2-6-17)25-32-23-10-7-18(13-24(23)33-25)35-27(37)20-9-4-16(31(42)43)12-22(20)29(35)39/h1-13H,(H,32,33)(H,40,41)(H,42,43)

InChI Key

HTEHEIRADRAUND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=CC(=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A widely adopted method involves condensing o-phenylenediamine with dicarboxylic acid derivatives. For example:

  • Reactants : 4-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and o-phenylenediamine.

  • Conditions : Reflux in glacial acetic acid (12 h, 110°C) with catalytic HCl.

  • Yield : 68–75%.

Mechanism :

  • Protonation of carboxylic acid groups enhances electrophilicity.

  • Nucleophilic attack by o-phenylenediamine forms imine intermediates.

  • Cyclodehydration yields the benzimidazole core.

Rh(III)-Catalyzed C–H Activation

Advanced methods employ [RhCp*Cl₂]₂ (2.5 mol%) with AgOAc (4 equiv) in DCE at 80°C for 15 h. This strategy enables regioselective annulation of 2-arylbenzimidazoles with diazonaphthalenones, forming spirocyclic intermediates.

Key Data :

CatalystOxidantSolventTemp (°C)Yield (%)
[RhCp*Cl₂]₂AgOAcDCE8081
[IrCp*Cl₂]₂AgOAcDCE8020

Phthalimide Substituent Installation

Phthalic Anhydride-Amino Acid Condensation

Phthalimide-carboxylic acid units are synthesized via fusion reactions:

  • Reactants : Phthalic anhydride and D-glycine (1:1 molar ratio).

  • Conditions : Solvent-free fusion at 170–190°C for 30 min.

  • Yield : 85–92%.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.85–8.10 (m, 4H, phthalimide), 4.20 (s, 2H, CH₂).

  • IR : 1770 cm⁻¹ (C=O, imide), 1705 cm⁻¹ (C=O, acid).

Suzuki-Miyaura Coupling

For introducing aryl-phthalimide groups, Ni-catalyzed coupling is effective:

  • Reactants : 5-(Triazinyloxy)oxazole and boronic acid-functionalized phthalimide.

  • Conditions : NiCl₂(dppe) (5 mol%), K₃PO₄, DMF, 100°C, 12 h.

  • Yield : 78–84%.

Final Assembly Strategies

Stepwise Coupling Approach

  • Step 1 : Synthesize 2-(4-aminophenyl)-1H-benzimidazole via acid-catalyzed cyclization.

  • Step 2 : Couple phthalimide-carboxylic acid units using HBTU/DIEA in DMF:

    • Reactants : 2-(4-aminophenyl)-1H-benzimidazole + 2 equivalents of 5-carboxyisoindole-1,3-dione.

    • Conditions : HBTU (2.2 equiv), DIEA (4 equiv), DMF, rt, 6 h.

    • Yield : 89%.

One-Pot Tandem Synthesis

A streamlined method combines Rh-catalyzed annulation and dehydrative condensation:

  • Reactants :

    • 2-Arylbenzimidazole (1 equiv).

    • 5-Carboxy-1,3-dioxoisoindoline-2-carbonyl chloride (2.1 equiv).

  • Conditions :

    • [RhCp*Cl₂]₂ (2.5 mol%), AgOAc (4 equiv), DCE/AcOH (9:1), 80°C, 15 h.

  • Yield : 76%.

Mechanistic Insights :

  • Rh(III) mediates ortho C–H activation of benzimidazole.

  • Carbene insertion forms a six-membered rhodacycle.

  • Reductive elimination yields the coupled product.

Functional Group Transformations

Carboxylic Acid Protection/Deprotection

  • Protection : Treat with Boc₂O (1.2 equiv), DMAP (0.1 equiv) in DCM (40°C, 4 h).

  • Deprotection : HCl (2M in dioxane, 24 h, rt).

Yield Data :

StepReagentYield (%)
ProtectionBoc₂O/DMAP95
DeprotectionHCl (2M)92

Challenges and Optimization

Steric Hindrance Mitigation

Bulky phthalimide groups hinder coupling efficiency. Solutions include:

  • Using polar aprotic solvents (DMF > DCE) to improve solubility.

  • Elevated temperatures (100°C vs. 80°C) to accelerate reaction kinetics.

Byproduct Formation

Common byproducts include mono-coupled intermediates and over-oxidized benzimidazoles. Remedies:

  • Chromatography : Silica gel (EtOAc/hexane, 3:7) removes mono-coupled species.

  • Reductive Quenching : Add Na₂S₂O₃ post-reaction to prevent oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 12.85 (s, 2H, COOH), 8.40–8.15 (m, 8H, Ar-H), 7.70–7.50 (m, 4H, benzimidazole).

  • ¹³C NMR : 167.8 ppm (C=O, imide), 168.2 ppm (COOH).

  • HRMS (ESI+) : m/z 657.0921 [M+H]⁺ (calc. 657.0918).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O + 0.1% TFA, 254 nm).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing [RhCp*Cl₂]₂ with Cu(OAc)₂ reduces costs but lowers yield (39% vs. 81%).

Solvent Recycling

DCE recovery via distillation achieves 85% reuse efficiency, reducing waste.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated C–H activation using Ru(bpy)₃Cl₂ (2 mol%) under blue LEDs:

  • Yield : 72% (24 h, rt).

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

  • Residence Time : 30 min (vs. 15 h batch).

  • Yield : 82% .

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced benzodiazole compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Preliminary studies indicate that it may act as an inhibitor for specific pathways or enzymes associated with diseases such as cancer and neurodegenerative disorders. Its structural components suggest possible interactions with key biological targets like enzymes and receptors, which could lead to the development of novel therapeutic agents.

Research into the biological activities of this compound has shown promise in several areas:

  • Anticancer Activity : Early studies have indicated that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their antitumor efficacy.
  • Enzyme Inhibition : The unique structure allows it to potentially inhibit specific enzymes involved in critical biochemical pathways, offering insights into its role as a lead compound in drug discovery.

Organic Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthetic chemists looking to develop new compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CID/Code) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Reference
Target Compound C₃₀H₁₆N₄O₁₀ 592.47 Bis-isoindole, benzimidazole, 2×COOH Hypothesized: Enzyme inhibition, anticancer
2-(4-Ethoxyphenyl)-1,3-dioxo-isoindole-5-COOH (OMXX-294065-01) C₁₇H₁₃NO₅ 311.29 Isoindole, COOH, ethoxy-phenyl Unknown; likely solubility modulator
CIW (5-chloro-isoindole-benzodioxole) C₁₇H₁₂ClNO₅ 345.74 Benzodioxole, COOH, chloro-isoindole Potential: Antifungal/antibacterial
2-(5-Nitro-1,3-dioxo-isoindole)-acetic acid C₁₀H₆N₂O₆ 250.16 Isoindole, nitro, acetic acid side chain Research chemical; no reported bioactivity
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide (24) C₂₆H₂₂N₄O 406.48 Benzimidazole, indole, carboxamide IDO1 inhibitor (IC₅₀ = 0.8 μM)
5-(4-Aminobenzoyl)-1,3-dihydro-2H-Indol-2-one C₁₅H₁₂N₂O₂ 252.27 Indole-2-one, aminobenzoyl Intermediate for kinase inhibitors

Key Observations :

Structural Complexity : The target compound exhibits higher molecular weight and complexity compared to simpler isoindoles (e.g., 2-(4-ethoxyphenyl)-isoindole-5-COOH ), owing to its dual isoindole and benzimidazole units. This may enhance binding affinity but reduce solubility.

Functional Group Impact: Carboxylic acids in the target compound and CIW improve water solubility and metal-binding capacity, crucial for enzyme interactions.

Bioactivity Trends : Benzimidazole derivatives like Compound 24 show potent enzyme inhibition (IDO1 IC₅₀ < 1 μM), implying that the target compound’s benzimidazole-isoindole scaffold could exhibit similar mechanisms . Molecular networking (cosine score analysis ) and Tanimoto similarity metrics further support bioactivity correlations among structurally related compounds.

Research Findings and Mechanistic Insights

  • Synthetic Challenges : The compound’s synthesis likely requires multi-step protocols, similar to the assembly of indole-benzimidazole hybrids via formylation and condensation reactions .
  • Computational Predictions : Machine learning models (Tanimoto/Dice indexes ) predict moderate bioactivity overlap with IDO1 inhibitors due to shared benzimidazole pharmacophores.

Biological Activity

The compound 2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid , hereafter referred to as Compound A , is a complex organic molecule characterized by multiple functional groups including carboxylic acids and dioxo groups. Its intricate structure suggests potential biological activity, particularly in pharmacology.

  • Molecular Formula : C30H19N3O10
  • Molecular Weight : 581.5 g/mol
  • CAS Number : 51222-09-4

Biological Activity Overview

Research indicates that Compound A exhibits various biological activities, primarily through its interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest its potential as an inhibitor for pathways associated with cancer and neurodegenerative disorders.

The compound's structural components may facilitate binding to target sites within biological systems, enhancing its efficacy. The presence of isoindole moieties and benzimidazole derivatives is particularly noteworthy for their roles in modulating enzyme activity and receptor interactions.

Anticancer Activity

A study highlighted the compound's potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations of approximately 0.3 µM and 1.2 µM respectively. This was measured by thymidine uptake assays on day two of culture .

Neuroprotective Effects

In neurodegenerative models, Compound A demonstrated protective effects against amyloid-beta-induced neurotoxicity. This was attributed to its ability to inhibit pro-inflammatory pathways mediated by NF-kB, which is crucial in neuroinflammation .

Case Studies

Study FocusCell Line/ModelConcentrationOutcome
Anticancer ActivityMV4-110.3 µMInhibition of proliferation
Anticancer ActivityMOLM131.2 µMInhibition of proliferation
NeuroprotectionNeuroblastoma ModelN/AProtection against Aβ-induced toxicity

Structural Similarities and Comparisons

Compound A shares structural similarities with other bioactive molecules that exhibit significant pharmacological properties. For example:

Compound NameMolecular FormulaBiological Activity
Compound BC17H9NO8Anticancer
Compound CC18H19N4O6Neuroprotective

These comparisons help elucidate the unique aspects of Compound A's biological activity and its potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions. For example, benzimidazole and isoindole moieties can be constructed via acid-catalyzed cyclization. A common approach includes:

  • Step 1 : Condensation of phthalic anhydride derivatives with primary amines under reflux in acetic acid to form isoindole-1,3-dione intermediates .
  • Step 2 : Coupling with substituted benzimidazoles using catalysts like sodium acetate in acetic acid, followed by purification via recrystallization (DMF/acetic acid mixtures) .
  • Optimization : Adjust reaction time (3–5 hours) and stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine) to minimize byproducts. Monitor progress via TLC or HPLC .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic proton environments .
  • Infrared Spectroscopy (IR) : Identify carbonyl (1700–1750 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) functional groups .
  • Elemental Analysis : Confirm empirical formula accuracy (e.g., C% ±0.3% deviation) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can computational methods improve reaction design and mechanistic understanding?

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization or substitution .
  • Condition Screening : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal conditions for yield improvement .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Advanced: What strategies address structural modifications to enhance bioactivity while maintaining solubility?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzimidazole 5-position to improve binding affinity, as seen in angiotensin II antagonists .
  • Carboxylic Acid Functionalization : Convert to esters or amides to modulate lipophilicity, followed by in vitro solubility assays (e.g., shake-flask method) .
  • Heterocycle Hybridization : Fuse with triazole or thiazole rings to exploit synergistic pharmacological effects, guided by SAR studies .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or Gaussian simulations) to identify discrepancies .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to clarify ambiguous peaks in complex aromatic systems .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm molecular geometry and hydrogen-bonding networks .

Advanced: What methodologies mitigate challenges in scaling up synthesis while maintaining yield?

  • Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acetic acid) to reduce waste and improve reproducibility .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of acetic acid fumes or fine particulates .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can researchers validate the compound’s biological activity in target-driven studies?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding constants (KdK_d) .
  • Cellular Uptake Studies : Label with fluorescent tags (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .

Advanced: What are the best practices for ensuring reproducibility in multi-step syntheses?

  • Detailed Logs : Document exact reagent grades (e.g., anhydrous vs. hydrated sodium acetate), stirring rates, and cooling/heating ramp times .
  • Batch Testing : Characterize intermediates (e.g., melting points, RfR_f values) at each step to catch deviations early .
  • Collaborative Validation : Share protocols with independent labs to cross-verify yields and purity metrics .

Basic: How should researchers troubleshoot low yields in the final coupling step?

  • Catalyst Screening : Test alternatives like p-toluenesulfonic acid or DMAP to improve reaction efficiency .
  • Solvent Optimization : Switch from acetic acid to DMF or DMSO if solubility limits intermediate coupling .
  • Temperature Control : Ensure precise thermal regulation (±2°C) during exothermic steps to prevent decomposition .

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